4-Fluoro-3-(oxan-2-yloxy)phenol
Description
4-Fluoro-3-(oxan-2-yloxy)phenol is a fluorinated phenolic compound characterized by a fluorine atom at the para position (C4) and a tetrahydropyranyl (THP) ether group at the meta position (C3) of the phenol ring. The THP group, a cyclic ether, is commonly employed in organic synthesis as a protecting group for hydroxyl functionalities due to its stability under acidic and basic conditions.
Properties
IUPAC Name |
4-fluoro-3-(oxan-2-yloxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c12-9-5-4-8(13)7-10(9)15-11-3-1-2-6-14-11/h4-5,7,11,13H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRPPDMBJGMUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=C(C=CC(=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(oxan-2-yloxy)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-fluorophenol with an appropriate oxan-2-yloxy derivative. The reaction typically requires the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The reaction is carried out in an organic solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the reaction. Additionally, purification techniques, such as recrystallization or column chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(oxan-2-yloxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding hydroxy derivatives.
Substitution: The fluorine atom and the oxan-2-yloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction may produce hydroxy derivatives. Substitution reactions can lead to the formation of various substituted phenols.
Scientific Research Applications
4-Fluoro-3-(oxan-2-yloxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(oxan-2-yloxy)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Acidity: The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups in 4-Fluoro-3-(trifluoromethyl)phenol and 4-Fluoro-3-(trifluoromethoxy)phenol are strong electron-withdrawing groups, significantly lowering the pKa of the phenolic hydroxyl (e.g., pKa ~5–6 for -CF₃ vs. ~10 for unsubstituted phenol) . In contrast, the THP ether in this compound is less electron-withdrawing, likely resulting in a higher pKa closer to unmodified phenol.
- Lipophilicity : The THP group increases molecular bulk and lipophilicity (logP ~2–3 estimated), whereas -CF₃ and -OCF₃ substituents balance lipophilicity with polar surface area, influencing membrane permeability and bioavailability .
- Stability : The THP ether offers hydrolytic stability under basic conditions but is cleavable under acidic conditions, making it suitable for prodrug designs. In contrast, -CF₃ and -OCF₃ groups are chemically inert under most conditions .
Limitations and Knowledge Gaps
Direct data on this compound are absent in the evidence, requiring extrapolation from structural analogs. For instance, its THP group may confer temporary solubility advantages in drug formulations, but this remains speculative without experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
